

# Application Note: Quantitative Analysis of Trilostane in Canine Serum by LC-MS/MS

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## Compound of Interest

Compound Name: Trilostane-d3-1

Cat. No.: B12367521

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## Introduction

Trilostane is a competitive inhibitor of the  $3\beta$ -hydroxysteroid dehydrogenase enzyme system, crucial for the synthesis of cortisol.[1] It is widely used in veterinary medicine to manage hyperadrenocorticism (Cushing's disease) in dogs.[2][3] Therapeutic drug monitoring of trilostane is essential to ensure efficacy and safety, as plasma concentrations can vary between individuals.[2] This application note details a robust and sensitive method for the quantification of trilostane in canine serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Trilostane-d3. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample processing.[4]

## Principle

This method employs a protein precipitation technique for the extraction of trilostane and the internal standard (Trilostane-d3) from canine serum. The extracted samples are then analyzed by a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer. The analytes are quantified using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode. The ratio of the peak area of trilostane to that of Trilostane-d3 is used to construct a calibration curve and determine the concentration in unknown samples.

## Experimental Protocol

## Materials and Reagents

- Analytes: Trilostane ( $\geq 98\%$  purity), Trilostane-d3 ( $\geq 98\%$  purity, isotopic purity  $\geq 99\%$ )
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 M $\Omega$ ·cm)
- Chemicals: Ammonium acetate ( $\geq 99\%$ )
- Control Matrix: Blank canine serum

## Standard and Sample Preparation

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of trilostane and Trilostane-d3 in methanol.
- Working Standard Solutions: Prepare serial dilutions of the trilostane stock solution in 50:50 (v/v) methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Trilostane-d3 stock solution in methanol.
- Sample Preparation:
  - Pipette 100  $\mu$ L of canine serum (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
  - Add 20  $\mu$ L of the IS working solution (100 ng/mL Trilostane-d3) and vortex briefly.
  - Add 300  $\mu$ L of cold acetonitrile to precipitate proteins.
  - Vortex vigorously for 1 minute.
  - Centrifuge at 14,000 x g for 10 minutes at 4°C.
  - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase (50:50 v/v, Mobile Phase A:Mobile Phase B).
- Transfer to an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Instrumentation and Conditions

- LC System: Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Mass Spectrometer: Triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

Parameter	Condition
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	10% B to 95% B over 5 minutes, hold for 2 min, return to 10% B over 0.5 min, and re-equilibrate for 2.5 min
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C

Table 2: Mass Spectrometry Parameters

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temp.	400°C
Gas Flow	Desolvation: 800 L/hr; Cone: 50 L/hr
MRM Transitions	Trilostane: Precursor Ion (m/z) 329.2 → Product Ion (m/z) 121.1 Trilostane-d3: Precursor Ion (m/z) 332.2 → Product Ion (m/z) 121.1
Dwell Time	100 ms

## Method Validation Summary

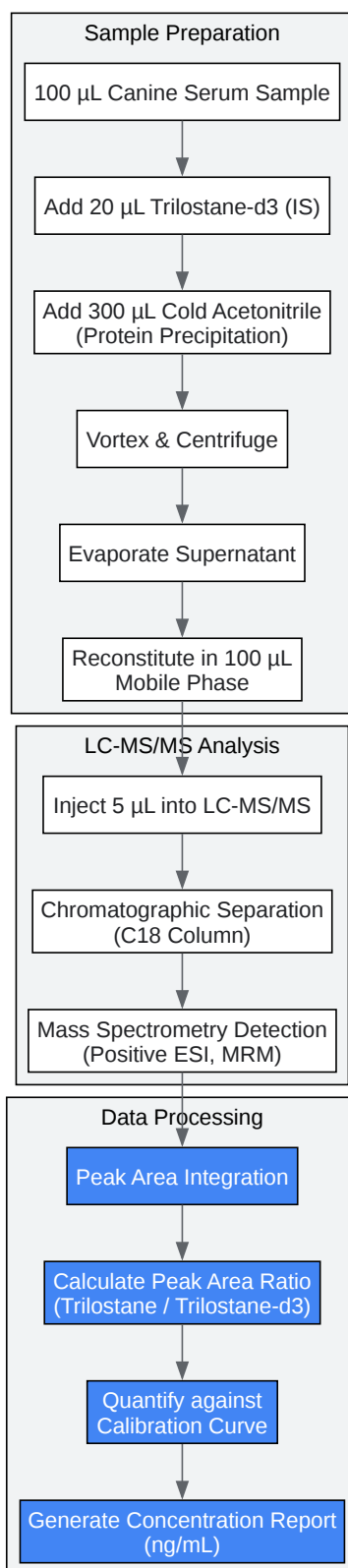
The method was validated according to established bioanalytical method validation guidelines. [5][6][7][8] The validation assessed linearity, accuracy, precision, selectivity, and recovery.

Table 3: Quantitative Method Validation Data

Parameter	Result
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient ( $r^2$ )	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC)	85% - 115% (90% - 110% for LQC, MQC, HQC)
Precision (%CV at LLOQ, LQC, MQC, HQC)	≤ 15% (≤ 20% at LLOQ)
Mean Extraction Recovery	> 85%
Selectivity	No significant interference from endogenous matrix components at the retention times of the analytes.

LQC: Low Quality Control (3 ng/mL), MQC: Medium Quality Control (300 ng/mL), HQC: High Quality Control (800 ng/mL)

## Visualization of Workflow



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Caption: Experimental workflow for trilostane analysis in canine serum.

## Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of trilostane in canine serum. The simple protein precipitation extraction and the use of a deuterated internal standard make this method suitable for high-throughput analysis in therapeutic drug monitoring and pharmacokinetic studies. The validation results demonstrate that the method is accurate and precise over a clinically relevant concentration range.

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